molecular formula C20H13N3O4S B11676077 (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B11676077
M. Wt: 391.4 g/mol
InChI Key: UDAIHHFKAIONSO-VBKFSLOCSA-N
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Description

The compound (5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule that features a unique combination of functional groups, including a nitrophenyl group, a furan ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2-nitrophenyl-substituted acetylenic compound, under acidic conditions.

    Imidazolidinone Core Formation: The imidazolidinone core is formed by the reaction of a thiourea derivative with an appropriate aldehyde or ketone.

    Condensation Reaction: The final step involves the condensation of the furan ring with the imidazolidinone core in the presence of a base, such as sodium hydroxide, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring and the imidazolidinone core can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
  • (5Z)-5-{[5-(2-NITROPHENYL)PYRIDIN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H13N3O4S/c24-19-16(21-20(28)22(19)13-6-2-1-3-7-13)12-14-10-11-18(27-14)15-8-4-5-9-17(15)23(25)26/h1-12H,(H,21,28)/b16-12-

InChI Key

UDAIHHFKAIONSO-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])NC2=S

Origin of Product

United States

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